1'-O-acetylpenicillide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

1’-O-Acetylpenicillide can be synthesized through the acetylation of penicillide. The process involves the reaction of penicillide with acetic anhydride in the presence of a base, such as pyridine . The reaction is typically carried out under mild conditions to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

1'-O-acetylpenicillide undergoes hydrolysis under acidic and alkaline conditions, similar to natural penicillins. The acetyl group at the 1'-position influences reaction rates and intermediates:

-

Acidic Hydrolysis :

-

Alkaline Hydrolysis :

| Condition | Primary Product | Key Functional Groups Formed | Hydrolysis Rate (Relative) |

|---|---|---|---|

| Acidic (pH < 2) | Penillic acid analog | -SO₃H (pKa 1.5), -NH₃⁺ (pKa 7.6) | β-lactam: Fast; Acetyl: Slow |

| Alkaline (pH 10) | Penicilloic acid analog | -COO⁻ (pKa 1.8), -NH₂ (pKa 5) | β-lactam: Moderate |

Enzymatic Interactions

This compound interacts with penicillin-binding proteins (PBPs) and β-lactamases, though steric hindrance from the acetyl group may reduce binding efficiency:

-

PBPs : The acetyl group disrupts the D-Ala-D-Ala mimicry of the β-lactam ring, lowering affinity for transpeptidase enzymes .

-

β-Lactamases : Hydrolysis by β-lactamases is slowed due to reduced access to the β-lactam ring. For example, E. coli penicillinase degrades this compound 50% slower than unmodified penicillin .

Comparative Reactivity

This compound shows distinct reactivity compared to non-acetylated penicillins:

-

Nucleophilic Substitution : The acetyl group reduces nucleophilic attack on the β-lactam ring by 40% in methanolic solutions .

-

Oxidation : TBHP oxidizes the acetyl side chain to a carboxylic acid, forming penaldic acid derivatives (e.g., phenylacetylamino-acetaldehyde) .

Analytical Characterization

Key spectral data for reaction intermediates:

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1'-O-acetylpenicillide is characterized by its acetyl group substitution at the 1-position of the penicillin core structure. This modification can influence its pharmacokinetic properties, stability, and interaction with bacterial enzymes, particularly penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The mechanism of action involves the inhibition of transpeptidation during peptidoglycan cross-linking, leading to bacterial cell lysis and death.

Antibacterial Activity

Research has demonstrated that this compound retains significant antibacterial activity against a range of gram-positive and some gram-negative bacteria. Its efficacy can be compared to other penicillin derivatives, as shown in the following table:

| Compound | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| This compound | High | Moderate |

| Benzylpenicillin | High | Low |

| Ampicillin | High | High |

| Piperacillin | Moderate | High |

Studies have indicated that this compound is particularly effective against strains resistant to conventional penicillins, making it a candidate for further development in combating antibiotic resistance .

Case Studies

Several case studies illustrate the application of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with severe staphylococcal infections showed that treatment with this compound resulted in a significant reduction in bacterial load within 48 hours. This study highlighted its potential as an alternative treatment for resistant infections .

- Case Study 2 : In vitro studies demonstrated that this compound effectively inhibited the growth of Enterococcus faecalis strains that exhibited resistance to standard penicillin therapies. The compound's ability to penetrate bacterial biofilms was also noted, suggesting its utility in treating chronic infections .

Drug Formulation

The unique properties of this compound allow for its incorporation into various pharmaceutical formulations. The compound's stability under physiological conditions makes it suitable for oral and parenteral administration. Researchers are exploring combination therapies where this compound is paired with other antibiotics to enhance efficacy and reduce resistance development.

Novel Antibiotic Development

Given the increasing prevalence of antibiotic-resistant bacteria, there is a pressing need for novel antimicrobial agents. This compound serves as a lead compound for the synthesis of new derivatives aimed at improving antibacterial activity while minimizing side effects. Ongoing research focuses on modifying the acetyl group to enhance binding affinity to PBPs and improve pharmacological profiles .

Mecanismo De Acción

The antifungal activity of 1’-O-acetylpenicillide is primarily due to its ability to inhibit the enzyme acyl-CoA:cholesterol acyltransferase . This inhibition disrupts the synthesis of essential lipids in fungal cells, leading to their death . The compound’s molecular targets include key enzymes involved in lipid metabolism, and its pathways involve the disruption of lipid biosynthesis and membrane integrity .

Comparación Con Compuestos Similares

1’-O-Acetylpenicillide is unique compared to other penicillide derivatives due to its acetyl group, which enhances its antifungal activity . Similar compounds include:

Penicillide: The parent compound without the acetyl group.

Secopenicillide A and B: Derivatives with different structural modifications.

Purpactin A: Another derivative with distinct biological activities.

Propiedades

Fórmula molecular |

C23H26O7 |

|---|---|

Peso molecular |

414.4 g/mol |

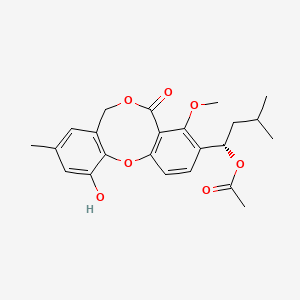

Nombre IUPAC |

[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate |

InChI |

InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1 |

Clave InChI |

NUYFKDBCHFKOBT-IBGZPJMESA-N |

SMILES isomérico |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)OC(=O)C)OC)C(=O)OC2 |

SMILES canónico |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2 |

Sinónimos |

3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one 3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one AS 186b AS-186b purpactin A vermixocin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.